Morin

Description

Morin has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.

a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)

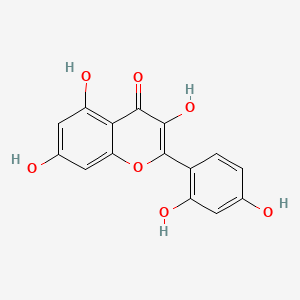

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLAZRVSSWPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022398 | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |

| Record name | Morin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-16-0, 654055-01-3 | |

| Record name | Morin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | morin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 - 304 °C | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Morin Flavonoid for Drug Development Applications

Introduction

Morin (3,5,7,2',4'-pentahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids, naturally occurring in a variety of plants, including members of the Moraceae family like Osage orange (Maclura pomifera) and Old Fustic (Maclura tinctoria), as well as in common guava (Psidium guajava).[1][2][3] With a rich pharmacological profile that includes antioxidant, anti-inflammatory, and anti-cancer activities, morin is a compound of significant interest for therapeutic development.[4][5] However, its progression from a promising natural product to a viable clinical agent is fundamentally constrained by its physicochemical properties. Poor aqueous solubility and limited stability are significant hurdles that directly impact its bioavailability and, consequently, its therapeutic efficacy.[6][7]

This technical guide provides an in-depth analysis of the core physicochemical properties of morin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causality behind these properties, offers field-proven protocols for their characterization, and synthesizes this knowledge to inform rational drug formulation and delivery strategies. Understanding these fundamental characteristics is the critical first step in unlocking the full therapeutic potential of this potent flavonoid.

Chemical Identity and Structure

The behavior of morin in any system is dictated by its molecular architecture. Its pentahydroxyflavone structure is the foundation of its chemical reactivity, solubility, and spectroscopic signature.

The key features of morin's structure are the five hydroxyl (-OH) groups distributed across its A and B rings and the C-ring flavonol backbone. The catechol-like arrangement on the B-ring (at the 2' and 4' positions) is distinct from its more common isomer, quercetin (3' and 4' positions), and is a primary driver of its unique properties, including its antioxidant capacity and metal-chelating abilities.[9] These hydroxyl groups are also the sites of deprotonation, making morin's properties highly sensitive to pH.

Solubility Profile: A Critical Barrier

A compound's ability to dissolve in a solvent system is paramount for its absorption and distribution in vivo. Morin is characterized by poor aqueous solubility, a factor that severely limits its oral bioavailability.[1][6]

The low water solubility stems from the molecule's relatively rigid, planar, and hydrophobic polycyclic backbone, which is not sufficiently offset by the five hydrophilic hydroxyl groups. However, its solubility is markedly improved in polar organic solvents and alkaline aqueous solutions.[10][11]

| Solvent | Reported Solubility | Reference |

| Water (pH 7.0, 20-25°C) | 0.25–0.4 mg/mL (~28.7 µg/mL) | [1][10] |

| 0.1 N HCl (pH 1.2) | ~32.7 µg/mL | [1] |

| Phosphate Buffer (pH 7.4) | ~54.9 µg/mL | [1] |

| Tris Buffer (pH 9.0) | ~505.9 µg/mL | [1] |

| Ethanol | Up to 2 mg/mL | [10] |

| Methanol | Soluble (50 mg/mL) | [11] |

| DMSO | Up to 64 mg/mL | [10] |

| Chloroform | Insoluble | [10] |

Causality Insight: The dramatic increase in solubility at pH 9.0 is a direct consequence of the deprotonation of morin's acidic hydroxyl groups.[1] The formation of the anionic phenolate species enhances interaction with polar water molecules, thereby increasing solubility. This pH-dependent solubility is a critical factor for drug delivery, as the compound will experience a wide pH gradient during its transit through the gastrointestinal tract.

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of morin, a crucial parameter for pre-formulation studies.[12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of solid morin hydrate (e.g., 5-10 mg) to a series of amber glass vials containing a precise volume (e.g., 5 mL) of the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. Scientist's Note: Visual confirmation of excess solid morin at the end of the equilibration period is essential to ensure a saturated solution was achieved.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 12 hours to let undissolved particles settle.[13] Carefully withdraw an aliquot from the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. Causality Check: This step is critical. Failure to remove microscopic solids will lead to a gross overestimation of solubility.

-

Quantification (HPLC-UV):

-

Dilute the filtered sample with a suitable mobile phase or solvent (e.g., methanol) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated RP-HPLC method (e.g., C18 column, mobile phase of acetonitrile and acidified water).[1][12]

-

Determine the concentration of morin in the diluted sample from the calibration curve and back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Stability Characteristics: A Matter of Integrity

The chemical stability of an active pharmaceutical ingredient (API) is non-negotiable. Morin's stability is significantly influenced by pH, temperature, and exposure to light, with degradation primarily occurring through oxidation.[1][14]

-

pH Stability: Morin is relatively stable in acidic and neutral aqueous solutions but degrades rapidly in basic conditions (pH > 8).[10] At pH 9.0, nearly 94% of morin can degrade within 96 hours at room temperature.[14] This degradation in alkaline solutions is often accompanied by a color change from yellow to brown, indicating oxidative decomposition.[11]

-

Photostability: Morin is sensitive to light.[1][14] Studies have shown that exposure to light accelerates degradation compared to storage in the dark, especially at lower temperatures where molecular clustering might occur.[14] Solutions should always be prepared fresh and protected from light using amber vials or foil wrapping.

-

Thermal Stability: While the solid form is stable at room temperature, morin in solution can be susceptible to thermal degradation, particularly under harsh conditions like high heat in strongly basic or acidic solutions.[15]

Causality Insight: The instability at high pH is due to the deprotonation of the hydroxyl groups, particularly the catechol-like moiety on the B-ring. The resulting electron-rich phenolate anions are highly susceptible to autoxidation, leading to the formation of o-quinones and subsequent polymerization or degradation products.[10]

This workflow outlines a systematic approach to evaluating the stability of morin under various stress conditions, a process mandated by regulatory agencies for drug development.

Caption: Simplified deprotonation pathway of morin with increasing pH.

Determining the exact pKa for each of the five hydroxyl groups is complex, but experimental and theoretical studies suggest the first deprotonation (pKa1) occurs around pH 5-6, with subsequent deprotonations occurring at higher pH values.

This method leverages the pH-dependent shift in morin's UV-Vis absorption spectrum to determine its pKa values. [16] Principle: The absorbance of a solution of morin is measured across a range of pH values at a wavelength where the protonated (acidic) and deprotonated (basic) forms have different extinction coefficients. The pKa is determined by fitting the resulting absorbance vs. pH data to the Henderson-Hasselbalch equation. [16][17] Methodology:

-

Stock Solution: Prepare a concentrated stock solution of morin in a suitable organic solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Ensure the ionic strength of all buffers is kept constant by adding a salt like KCl.

-

Sample Preparation: For each pH point, add a small, constant volume of the morin stock solution to a cuvette containing the buffer solution. The final concentration of the organic co-solvent should be kept low and constant (e.g., <5%) across all samples to minimize its effect on the pKa.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-500 nm) for each sample immediately after preparation.

-

Data Analysis:

-

Identify one or more analytical wavelengths where the change in absorbance upon pH variation is maximal.

-

Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis based on the appropriate equation for a monoprotic or polyprotic acid. The inflection point of the curve corresponds to the pKa. [16]

-

Conclusion and Future Outlook

The physicochemical properties of morin present a classic drug development challenge: a molecule with high therapeutic potential hampered by poor biopharmaceutical characteristics. Its low aqueous solubility, pH-dependent stability, and moderate lipophilicity are the primary obstacles to achieving effective systemic concentrations via oral administration.

The in-depth understanding provided in this guide is not a roadblock but a roadmap. For the drug development scientist, this knowledge is actionable. It dictates that future research must focus on formulation strategies designed to overcome these liabilities. Advanced delivery systems such as nanoencapsulation, solid dispersions, and the formation of phospholipid complexes have shown promise in enhancing the solubility and stability of morin, thereby improving its bioavailability. [6][10]By grounding formulation design in a solid understanding of these core physicochemical principles, the scientific community can pave the way for morin to transition from a laboratory curiosity to a clinically impactful therapeutic agent.

References

- Morin (flavonol) - Grokipedia.

- Experimental and Theoretical Study of Fluorescent Properties of Morin. (2022-08-05). MDPI.

- Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. (2018). PMC - PubMed Central.

- Determination of stability and degradation kinetics of morin hydrate in physiological solutions. (2018-08-14). RSC Publishing.

- Experimental and Theoretical Study of Fluorescent Properties of Morin. (2022-08-05).

- Determining the Solubility of Polymethoxyflavonoids: Applic

- Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. PubMed Central.

- Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evalu

- Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. (2018-08-14).

- Morin fluorescence excitation and emission spectra, concentration 25 mM...

- Morin hydrate C

- Morin Flavonoid Interaction with Albumin and Its Nanoparticle Conjugation: An Efficient Antioxidant Vehicle for Nutraceuticals. MDPI.

- Method development and validation of Bio Flavanoid- Morin Hydrate by RP-HPLC in Human Plasma. Journal of Young Pharmacists.

- Morin | C15H10O7 | CID 5281670. PubChem - NIH.

- Morin: A Powerful Potential Flavonoid for Human. (2025-08-15). Journal of Drug Delivery and Therapeutics.

- Morin - Bioflavonoid Properties, Uses and Benefits.

- Morin (flavonol) - Wikipedia.

- Development and Validation of an HPLC Method for the Quantification of Morin Flavonoid Encapsulated within PLGA Nanoparticles. Docta Complutense.

- Solubility of morin hydrate in different solvents.

- Which is more polar flavonoid: quercetin or morin?. (2014-07-05).

- Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research.

- Separation of Morin on Newcrom R1 HPLC column. SIELC Technologies.

- UV/vis absorption spectra of morin (40 µM, black) and chrysin (40 µM, red) in water (with 10 mM NaHCO3) at pH 11.

- Spectroscopic study on the stability of morin in aqueous solution. INIS-IAEA.

- UV absorption spectra of morin hydrate (25 mg mL ?1 ) in different biological pH media.

- Experimental determination of octanol-water partition coefficients of quercetin and rel

- Spectroscopic Study on the Stability of Morin in Aqueous Solution. (2025-08-09).

- How to measure pKa by UV-vis spectrophotometry: A Chemagin

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Morin: A Powerful Potential Flavonoid for Human. (2025-08-15).

Sources

- 1. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morin - Bioflavonoid Properties, Uses and Benefits | Orsatec [orsachem.com]

- 3. Morin (flavonol) - Wikipedia [en.wikipedia.org]

- 4. jddtonline.info [jddtonline.info]

- 5. jddtonline.info [jddtonline.info]

- 6. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Morin | C15H10O7 | CID 5281670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. docta.ucm.es [docta.ucm.es]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

An In-depth Technical Guide on the Mechanism of Action of Morin as an Antioxidant

Prepared by: Gemini, Senior Application Scientist

Abstract

Morin (3,5,7,2',4'-pentahydroxyflavone) is a natural flavonoid renowned for its robust antioxidant properties. This guide provides a comprehensive technical overview of the multifaceted mechanisms through which Morin exerts its antioxidant effects. We will delve into the structural basis of its activity, detailing both direct mechanisms, such as free radical scavenging and metal ion chelation, and indirect mechanisms, including the modulation of endogenous antioxidant enzymes and the activation of the Nrf2-ARE signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into Morin's therapeutic potential.

Introduction: The Imperative of Antioxidant Defense

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] ROS, such as superoxide anions and hydroxyl radicals, can inflict damage upon vital biomolecules like DNA, lipids, and proteins.[1] Antioxidants mitigate this damage by neutralizing these reactive species. Flavonoids, a class of polyphenolic compounds found in plants, are potent antioxidants, and Morin stands out for its significant therapeutic potential.[1][2][3]

Chemical Basis of Morin's Potent Antioxidant Activity

The antioxidant capacity of Morin is intrinsically linked to its molecular structure.[4] Key features responsible for its activity include the number and arrangement of hydroxyl (-OH) groups on its two aromatic rings (A and B), a 4-oxo (carbonyl) group in the C ring, and a double bond between C2 and C3.[4][5]

-

Hydroxyl Groups: Morin possesses five hydroxyl groups. Phenolic hydroxyl groups are the primary functional groups that enable radical scavenging through the donation of a hydrogen atom.[5] The 2',4'-dihydroxy configuration on the B-ring and the 3-hydroxyl group on the C-ring are particularly crucial for high antioxidant activity.[4][6]

-

Conjugated System: The conjugated aromatic system allows for the delocalization and stabilization of the resulting radical after a hydrogen atom has been donated, making Morin a highly effective scavenger.[5]

Visualization: Key Structural Features of Morin

The following diagram illustrates the chemical structure of Morin, highlighting the functional groups critical for its antioxidant actions.

Caption: Chemical structure of Morin with key antioxidant functional groups.

Direct Antioxidant Mechanisms

Morin can directly neutralize threats by interacting with free radicals and pro-oxidant metal ions.

Free Radical Scavenging

Morin scavenges free radicals primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[7] The thermodynamically favored mechanism is dependent on the solvent environment, with HAT being predominant in non-polar media and SPLET favored in aqueous solutions.[7]

-

Hydrogen Atom Transfer (HAT): Morin donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting Morin radical is stabilized by resonance.

-

Reaction: Morin-OH + R• → Morin-O• + RH

-

-

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, Morin can first deprotonate to form a phenoxide anion. This anion then donates an electron to the free radical.

-

Reaction 1 (Proton Loss): Morin-OH ⇌ Morin-O⁻ + H⁺

-

Reaction 2 (Electron Transfer): Morin-O⁻ + R• → Morin-O• + R⁻

-

Experimental and computational studies have identified the 3-OH, 2'-OH, and 4'-OH groups as the most reactive sites for radical scavenging.[6]

Visualization: Free Radical Scavenging Workflow

Caption: Mechanisms of free radical scavenging by Morin.

Metal Ion Chelation

Transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Morin can chelate these metal ions, forming stable complexes that prevent them from participating in radical-generating reactions.[4][8] The key structural features for metal chelation are the carbonyl group at C4 in combination with the hydroxyl groups at C3 and C5.[4] This action is a crucial preventive antioxidant mechanism.[8]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, Morin bolsters the cell's own antioxidant defenses.[1]

Modulation of Antioxidant Enzymes

Morin has been shown to increase the activity and expression of key endogenous antioxidant enzymes.[1] Studies in various experimental models have demonstrated that treatment with Morin leads to elevated levels of:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂•⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).[9][10]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[9][10]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (GSH) as a cofactor.[9][10][11]

By upregulating these enzymes, Morin enhances the cell's capacity to manage and neutralize ROS, thereby reducing overall oxidative stress.[10][11][12]

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9][13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9]

Morin can activate this protective pathway.[9][14][15] The mechanism involves:

-

Nrf2 Dissociation: Morin is believed to interact with Keap1, potentially through its reactive cysteine residues, causing a conformational change that leads to the release of Nrf2.[9] Molecular docking analyses suggest Morin has a strong binding affinity for Keap1.[9]

-

Nuclear Translocation: Once freed from Keap1, Nrf2 translocates into the nucleus.[9][16]

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[16]

-

Gene Expression: This binding initiates the transcription of numerous protective genes, including those for Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the enzymes mentioned above (SOD, CAT, GPx).[13][16][17]

This activation of the Nrf2-ARE pathway represents a powerful, indirect antioxidant mechanism, enabling a coordinated and sustained cellular defense against oxidative stress.[9][13]

Visualization: Morin's Activation of the Nrf2-ARE Pathway

Caption: Morin-induced activation of the Nrf2-ARE antioxidant pathway.

Experimental Validation of Morin's Antioxidant Potential

The antioxidant activity of Morin can be quantified using several well-established in vitro assays. The choice of assay is critical, as different methods reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[18][19] The reduction of the purple DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[18]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Incubation & Measurement:

-

Calculation:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[22]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[22]

-

Generate the ABTS•⁺ by mixing the two stock solutions in equal volumes and allowing them to stand in the dark at room temperature for 12-16 hours.[22]

-

On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

-

-

Assay Procedure (96-well plate format):

-

Incubation & Measurement:

-

Calculation:

-

Calculate the percentage of scavenging activity using the same formula as the DPPH assay.

-

Determine the IC₅₀ value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Quantitative Data Summary

The following table summarizes the effects of Morin on key markers of oxidative stress and antioxidant defense, as reported in various studies.

| Parameter | Effect of Morin | Experimental Model | Reference |

| DPPH Radical Scavenging | Potent scavenging activity | In vitro chemical assay | [6] |

| ABTS Radical Scavenging | High scavenging capacity | In vitro chemical assay | [23] |

| Superoxide Dismutase (SOD) | Increased activity/levels | Animal models of oxidative stress | [9][10][11] |

| Catalase (CAT) | Increased activity/levels | Animal models of oxidative stress | [10][11] |

| Glutathione Peroxidase (GPx) | Increased activity/levels | Animal models of oxidative stress | [9][10][11] |

| Nrf2 Expression/Activation | Increased nuclear translocation & ARE binding | Cell culture & animal models | [9][13][16] |

| Heme Oxygenase-1 (HO-1) | Increased expression | Cell culture & animal models | [9][13][16] |

| Malondialdehyde (MDA) | Reduced levels (marker of lipid peroxidation) | Animal models of oxidative stress | [9] |

Conclusion and Future Directions

Morin is a powerful flavonoid antioxidant that operates through a sophisticated, dual-pronged mechanism. It directly neutralizes reactive oxygen species and pro-oxidant metals while also enhancing the cell's intrinsic antioxidant defense systems, primarily via the Nrf2 pathway. This multifaceted action underscores its potential as a therapeutic agent for preventing and treating diseases rooted in oxidative stress.

Future research should focus on improving the bioavailability of Morin, which is a known limitation for many flavonoids. The development of novel delivery systems, such as nanoparticle formulations, could enhance its therapeutic efficacy.[24] Furthermore, large-scale clinical trials are necessary to validate the promising results from preclinical studies and to establish safe and effective dosages for human use.[17]

References

- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol - Detailed Procedure.

- Anonymous. (2013). Morin combat against Oxidative stress induced different diseases in Experimental models: A Review. International Journal of Pharmaceutical & Biological Archive, 4(1), 208–17.

- Nowak et al. ABTS Radical Scavenging Assay. Bio-protocol.

- MDPI. (n.d.). Morin Reactivates Nrf2 by Targeting Inhibition of Keap1 to Alleviate Deoxynivalenol-Induced Intestinal Oxidative Damage.

- Al-Numair, K. S., et al. (2014). Morin, A Flavonoid, on Lipid Peroxidation and Antioxidant Status in Experimental Myocardial Ischemic Rats. African Journal of Traditional, Complementary and Alternative Medicines, 11(3), 14-20.

- Abu-El-Zahab, H. S., et al. (2017). Morin activates the Nrf2-ARE pathway and reduces oxidative stress-induced DNA damage in pancreatic beta cells. European Journal of Pharmacology, 801, 9-18.

- Mendoza-Wilson, A. M., et al. (2011). Relationship between structure, properties, and the radical scavenging activity of morin. Journal of Molecular Structure, 995(1-3), 134-141.

- ResearchGate. (n.d.). Effect of Morin on the mitochondrial antioxidant enzymes.

- ResearchGate. (n.d.). Morin activates the Nrf2-ARE pathway and reduces oxidative stress-induced DNA damage in pancreatic beta cells.

- BenchChem. (2025). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.

- Anonymous. (n.d.). Morin combat against Oxidative stress induced different diseases in Experimental models: A Review. Research Journal of Pharmacy and Technology.

- Wang, Y., et al. (2016). Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model. PubMed Central.

- Subash, S., & Subramanian, P. (2009). Morin a flavonoid exerts antioxidant potential in chronic hyperammonemic rats: a biochemical and histopathological study. Hepatology Research, 39(8), 815-823.

- Echeverria, J., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(16), 4847.

- Choudhury, A., et al. (2017). Efficacy of Morin as a Potential Therapeutic Phytocomponent: Insights into the Mechanism of Action. International Journal of Medical Research and Health Sciences, 6(11), 175-194.

- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.

- Arnao, M. B., et al. (2001). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 7(27), 187-192.

- Al-Numair, K. S., et al. (2014). Morin, a flavonoid, on lipid peroxidation and antioxidant status in experimental myocardial ischemic rats. African Journal of Traditional, Complementary and Alternative Medicines, 11(3), 14-20.

- Kim, J. H., et al. (2013). Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway. Biomolecules & Therapeutics, 21(4), 283-289.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Anonymous. (2025, August 15). Morin: A Powerful Potential Flavonoid for Human.

- Marine Biology. (n.d.). DPPH radical scavenging activity.

- Mendoza-Wilson, A. M., et al. (2011). Relationship between structure, properties, and the radical scavenging activity of morin. Universidad de Sonora.

- Choudhury, A., et al. (2017). Efficacy of Morin as a Potential Therapeutic Phytocomponent: Insights into the Mechanism of Action.

- Pirker, K. F., et al. (2018). A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study. International Journal of Molecular Sciences, 19(11), 3389.

- Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

- Arriagada, F., et al. (2019). Morin Flavonoid Interaction with Albumin and Its Nanoparticle Conjugation: An Efficient Antioxidant Vehicle for Nutraceuticals. Pharmaceutics, 11(10), 517.

- Marković, Z., et al. (2012). PM6 and DFT study of free radical scavenging activity of morin. Food Chemistry, 134(4), 1754-1760.

- Montero, G., et al. (2025, June). Morin degradation kinetics over time under different conditions. ResearchGate.

- Makris, D. P., & Rossiter, J. T. (2002). Hydroxyl Free Radical-Mediated Oxidative Degradation of Quercetin and Morin: A Preliminary Investigation. Food Science and Technology International, 8(1), 103-113.

- Sanchez-Moreno, C. (2002). Review: Methods Used to Evaluate the Free Radical Scavenging Activity in Foods and Biological Systems. Food Science and Technology International, 8(3), 121-137.

- ResearchGate. (n.d.). The red shift of band I and band II in morin (HL) after reaction with Pt(II).

- Mid Sweden University. (n.d.). Metal chelation.

- ResearchGate. (n.d.). Chemical structure of Morin.

- MDPI. (n.d.). Ameliorated Hepatoprotective Aptitude of Novel Lignin Nanoparticles on APAP-Induced Hepatotoxicity in a Murine Model.

- Djoko, K. Y., et al. (2020). Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. mBio, 11(5), e01456-20.

- Kurt-Karakus, B. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 133.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Efficacy of Morin as a Potential Therapeutic Phytocomponent: Insights into the Mechanism of Action | Semantic Scholar [semanticscholar.org]

- 3. pkdc.ac.in [pkdc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. investigadores.unison.mx [investigadores.unison.mx]

- 7. PM6 and DFT study of free radical scavenging activity of morin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Morin, A Flavonoid, on Lipid Peroxidation and Antioxidant Status in Experimental Myocardial Ischemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morin a flavonoid exerts antioxidant potential in chronic hyperammonemic rats: a biochemical and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morin, a flavonoid, on lipid peroxidation and antioxidant status in experimental myocardial ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morin activates the Nrf2-ARE pathway and reduces oxidative stress-induced DNA damage in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. marinebiology.pt [marinebiology.pt]

- 22. benchchem.com [benchchem.com]

- 23. A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study [mdpi.com]

- 24. mdpi.com [mdpi.com]

The Flavonol Morin: A Technical Guide to Its Natural Plant Sources, Biosynthesis, and Isolation

Abstract

Morin (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, that has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, and neuroprotective agent. For researchers and drug development professionals, understanding the primary natural sources and the methodologies for its efficient extraction and purification are critical first steps in harnessing its therapeutic potential. This technical guide provides an in-depth overview of the principal plant sources of morin, details its biosynthetic pathway, and presents validated, step-by-step protocols for its extraction, isolation, and quantification.

Introduction: The Scientific Merit of Morin

Morin is a yellow pigment first isolated from plants belonging to the Moraceae family.[1] Its distinctive chemical structure, featuring five hydroxyl groups on the flavonoid backbone, is responsible for its potent biological activities. These activities stem from its ability to scavenge free radicals, chelate metal ions, and modulate key cellular signaling pathways involved in inflammation and cell proliferation.[2] As the demand for novel, plant-derived therapeutic agents grows, morin represents a promising lead compound for further investigation and development. This guide serves as a foundational resource for scientific professionals embarking on research involving this versatile flavonol.

Primary Phytochemical Reservoirs of Morin

Morin is widely distributed in the plant kingdom, but its concentration varies significantly between species and even between different parts of the same plant. The most commercially and scientifically relevant sources belong predominantly to the Moraceae (Mulberry) family .

The Moraceae Family: A Premier Source

Plants within the Moraceae family are the most renowned sources of morin.

-

Maclura pomifera (Osage Orange): The fruit of the Osage orange tree is a particularly rich source of isoflavones and contains morin.[3]

-

Maclura tinctoria (Old Fustic or Dyer's Mulberry): Historically used to create a yellow dye, the heartwood of M. tinctoria contains a high concentration of morin.[4]

-

Morus Species (Mulberry): Various parts of the mulberry tree, including the fruits, leaves, and branches of species like Morus alba (White Mulberry) and Morus nigra (Black Mulberry), are known to contain morin.[5][6] Freeze-dried powder of Morus alba fruits has been quantified to contain approximately 0.16 mg/g of morin.[7]

-

Maclura cochinchinensis (Chinese Mulberry): The heartwood of this species has been found to contain significant amounts of morin, with concentrations ranging from 1.53% to 2.73% by dry weight.

Other Notable Plant Sources

Beyond the Moraceae family, other plants have been identified as valuable sources of morin.

-

Psidium guajava (Guava): The leaves of the common guava are a well-documented source of morin and its glycosides.[8][9][10] While direct quantification in mg/g can vary, HPLC methods have been established for its detection and analysis in leaf extracts.[8]

Comparative Overview of Morin Content

The following table summarizes the known concentrations of morin in various plant sources, providing a comparative basis for selecting raw materials for extraction.

| Plant Species | Plant Part | Morin Content (% w/w or mg/g) | Reference(s) |

| Maclura cochinchinensis | Heartwood | 1.53% - 2.73% w/w | |

| Morus alba | Fruit (freeze-dried powder) | 0.16 mg/g | [5][7] |

| Maclura pomifera | Fruit | Present; a major isoflavone source | [3] |

| Psidium guajava | Leaves | Present; detected by HPLC | [8][9] |

| Maclura tinctoria | Heartwood | High concentration (historical dye source) | [4] |

The Biochemical Blueprint: Biosynthesis of Morin

Morin, like all flavonoids, is synthesized via the phenylpropanoid pathway, a central route in plant secondary metabolism. Understanding this pathway provides insight into the regulation of morin accumulation in plants.

The biosynthesis begins with the amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA . The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , which condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone .

This chalcone is then isomerized by Chalcone Isomerase (CHI) to form the central flavanone intermediate, naringenin . From naringenin, a series of hydroxylation and oxidation reactions, catalyzed by enzymes such as Flavanone 3-hydroxylase (F3H) and Flavonol Synthase (FLS) , lead to the formation of various flavonols, including morin.

Step 2: Purification by Polyamide Column Chromatography

-

Rationale: Polyamide resin is highly effective for separating flavonoids from other plant phenolics. The mechanism relies on the formation of hydrogen bonds between the phenolic hydroxyl groups of the flavonoids and the amide groups of the polyamide stationary phase. By using a gradient of solvents with increasing polarity and hydrogen-bonding capacity, adsorbed compounds can be selectively eluted. [11]* Methodology:

-

Column Packing: Prepare a slurry of polyamide resin (60-100 mesh) in deionized water. Pour the slurry into a glass column (e.g., 2.5 cm x 40 cm) and allow it to pack under gravity, ensuring no air bubbles are trapped. Equilibrate the column by washing with 2-3 bed volumes of deionized water.

-

Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (deionized water) and load it onto the top of the polyamide bed.

-

Gradient Elution: Elute the column sequentially with a gradient of solvents to separate the components. A typical gradient effective for flavonoids is as follows: [11] * Step 1 (Wash): Elute with deionized water (approx. 6 bed volumes) to remove sugars and highly polar compounds.

-

Step 2 (Flavonoid Elution): Begin a stepwise or linear gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol). Morin typically elutes in the mid-to-high ethanol fractions (e.g., 40-80%).

-

Step 3 (Strong Elution): If necessary, a final wash with a solvent like acetone or methanol can be used to elute more tightly bound compounds.

-

-

Fraction Collection: Collect fractions (e.g., 10-20 mL each) throughout the elution process.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing morin.

-

Pooling and Concentration: Combine the pure morin-containing fractions and concentrate them to dryness under vacuum to obtain purified morin.

-

Analytical Quantification

Accurate quantification of morin is essential for quality control of extracts and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 5.1: Quantification of Morin by Reverse-Phase HPLC

-

Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Morin, being a moderately polar flavonoid, can be well-resolved and quantified using this technique.

-

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). For example, a 25:75 (v/v) mixture of A:B. [8] * Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 350 nm, which is near the absorbance maximum for morin. [8] * Standard Preparation: Prepare a stock solution of high-purity morin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-50 µg/mL).

-

Sample Preparation: Dissolve a precisely weighed amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: The concentration of morin in the sample is determined by comparing its peak area to the calibration curve generated from the standards. The retention time for morin under these conditions is typically around 3.9 minutes. [8]

-

Conclusion and Future Perspectives

Morin stands out as a flavonoid with significant therapeutic promise. The methodologies detailed in this guide provide a robust framework for its extraction, purification, and quantification from key natural sources, particularly from the Moraceae family. The presented protocols, grounded in established chromatographic and extraction principles, are designed to be adaptable for research and development laboratories. Future work should focus on optimizing these methods for scalability, exploring novel green extraction techniques, and conducting further quantitative surveys of diverse plant species to identify new, high-yield sources of this valuable natural compound.

References

- Harmon, A.W., & Patel, Y.M. (2022). Naringenin inhibits glucose uptake in various cell types. Life Sciences, 305, 120752.

- International Journal of Pharmaceutical Sciences and Research. (2024). Studies on the Evaluation of Flavonoids (Morin, Naringin, Quercetin & Rutin) in Psidium Guajava Linn. Leaves By HPLC. International Journal of Pharmaceutical Sciences and Research.

- Silver, J. (2013). How can I pack a column chromatography of polyamide for natural products isolation?

- Ghanbari, R., et al. (2021). Morus alba: a comprehensive phytochemical and pharmacological review. PMC.

- Yang, H., et al. (2021).

- Sharma, R., et al. (2021). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia.

- Chen, J., et al. (2018). Major biosynthesis pathway of flavonoids in citrus plants.

- Tan, S. L., & He, M. (2018). Effects of Mulberry Fruit (Morus alba L.) Consumption on Health Outcomes: A Mini-Review.

- KEGG. (n.d.). Flavonoid biosynthesis - Malus domestica (apple). genome.jp.

- Tsao, R., & Yang, R. (2003). Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid. PubMed.

- Valu, M., et al. (2022). An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. Semantic Scholar.

- Pop, A. M., et al. (2021).

- Verma, R. K., & Chaurasia, S. (2022). Determination of guava (Psidium guajava L.) leaf phenolic compounds using HPLC-DAD-QTOF-MS.

- Journal of Current Research in Food Science. (2022). Medicinal values of mulberry (Morus spp.): A review. Journal of Current Research in Food Science.

- bioRxiv. (2022). High performance liquid chromatography-based metabolomics of Psidium guajava Linn. leaf extracts. bioRxiv.

- Yang, X., et al. (2012). Evaluation of Antioxidant and Antibacterial Activities of Morin Isolated from Mulberry Fruits (Morus alba L.).

- Lee, S. H., et al. (2021). Study on Chemical Composition and Biological Activity of Psidium guajava Leaf Extracts. MDPI.

- Auctores Publishing. (2021).

- BenchChem. (2025).

- Li, S., et al. (2023).

- El-Toumy, S. A. A., & El-Kashoury, E. A. (2010). PHCOG MAG.: Research Article Quantification of flavonoids of Psidium guajava L. preparations by Planar Chromatography (HPTLC). Pharmacognosy Magazine.

- Chotchoungchatchai, S., et al. (2012). A validated HPTLC method for quantitative analysis of morin in Maclura cochinchinensis heartwood.

- Maslov, O. Y., et al. (2023). Comparison of chemical composition and antioxidant activity from fresh and dried Osage orange (Maclura pomifera) fruits extracts. Annals of Mechnikov Institute.

- Gajić, I., et al. (2023). Osage orange (Maclura pomifera (Raf.) Schneid) fruit extracts: UHPLC-DAD-ESI-MS/MS analysis, antioxidant activity and in vivo skin tests. PubMed.

- Hovhannisyan, A. S., et al. (2021). Quantitative analysis of biologically active substances and the investigation of antioxidant and antimicrobial activities of some extracts of Osage orange fruits. Pharmacia.

- Rehan, M., et al. (2021). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.

- Tsao, R., & Yang, R. (2003). Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodresearchjournal.com [foodresearchjournal.com]

- 6. Effects of Mulberry Fruit (Morus alba L.) Consumption on Health Outcomes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phcog.com [phcog.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Therapeutic Potential of Morin: A Guide to its In Vivo Bioavailability and Metabolism

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring bioflavonoid found in the Moraceae family, has garnered significant scientific interest for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3][4]. Despite its promising therapeutic profile demonstrated in numerous preclinical studies, its transition to clinical application is significantly hampered by poor oral bioavailability[5][6][7][8]. This guide provides a comprehensive technical overview of the critical factors governing the bioavailability and metabolic fate of morin in vivo. We will delve into the physicochemical and biopharmaceutical barriers to its absorption, explore its complex metabolic pathways, and present validated experimental workflows for its accurate pharmacokinetic assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the challenges associated with morin's delivery and efficacy.

The Pharmacokinetic Profile of Morin: A Tale of Low Bioavailability

The therapeutic efficacy of an orally administered agent is fundamentally dependent on its ability to reach systemic circulation in a sufficient concentration. Morin, unfortunately, exhibits extremely low and variable oral bioavailability, a factor that must be addressed for its successful development.

Absorption: The Primary Hurdle

Studies in rat models have consistently reported a very low absolute oral bioavailability for morin, with values as low as 0.4% to 0.45%[5][6][7]. This poor absorption is a multifactorial problem rooted in both its inherent physicochemical properties and its interaction with biological systems.

-

Physicochemical Barriers : Morin's low aqueous solubility is a primary rate-limiting step in its dissolution within the gastrointestinal (GI) tract, which is a prerequisite for absorption[5][7][9].

-

Biopharmaceutical Barriers : Beyond solubility, morin faces significant challenges at the intestinal wall.

-

Low Membrane Permeability : In vitro studies using Caco-2 cell monolayers, a standard model for intestinal absorption, have confirmed morin's low intrinsic membrane permeability[5][7].

-

P-glycoprotein (P-gp) Efflux : Morin is a substrate for the efflux transporter P-glycoprotein (P-gp), an ATP-dependent pump that actively transports xenobiotics from inside the enterocytes back into the GI lumen, effectively reducing its net absorption[10][11][12][13]. Inhibition of P-gp with agents like cyclosporine A has been shown to increase morin's absorptive permeability, confirming the significant role of this transporter[10][13].

-

Intestinal First-Pass Metabolism : Even before reaching systemic circulation, morin undergoes extensive metabolism within the intestinal wall. Studies comparing intraportal versus intraduodenal administration in rats revealed that intestinal first-pass metabolism is a major contributor to its poor oral absorption[5][7].

-

Distribution

Once absorbed, morin and its metabolites are distributed throughout the body. Co-administration of morin with the immunosuppressant drug cyclosporin in mice showed that morin could significantly decrease cyclosporin concentrations in the blood, liver, kidney, and spleen, indicating that morin itself distributes to these tissues[14]. Further research is required to fully elucidate the tissue-specific distribution kinetics of morin and its various metabolites.

Metabolism: Extensive Biotransformation

Like many flavonoids, morin is extensively metabolized by Phase I and Phase II enzymes, primarily in the intestine and liver. This biotransformation is a critical determinant of its pharmacokinetic profile and biological activity.

-

Phase II Conjugation : The predominant metabolic pathway for morin is conjugation. After oral administration in rats, morin is found in the bloodstream as both the parent compound and, more significantly, as glucuronidated and sulfated metabolites[15][16]. At lower doses (e.g., 25 mg/kg), these conjugated metabolites are the predominant forms in circulation, whereas at higher doses (e.g., 50 mg/kg), the parent form becomes more dominant, suggesting a saturation of the conjugation metabolism pathways[15][16]. This dose-dependent shift indicates non-linear pharmacokinetics for morin[15][16].

-

Role of Gut Microbiota : The gut microbiome plays a crucial role in the metabolism of polyphenols[17][18][19][20][21]. Intestinal bacteria can break down complex flavonoids into smaller, more readily absorbable phenolic compounds, which can then enter systemic circulation and exert biological effects. The specific role of the gut microbiota in morin's metabolism is an active area of research that could explain inter-individual variability in response.

The overall process from oral ingestion to systemic circulation and metabolism is a complex interplay of factors that drastically reduce the amount of active, unconjugated morin.

Excretion

The elimination of morin and its metabolites primarily occurs via renal and biliary pathways. Studies in hyperuricemic mice have shown that morin treatment can increase the urinary excretion of uric acid by modulating renal organic ion transporters, such as decreasing the expression of reabsorptive transporters (mURAT1, mGLUT9) and increasing the secretory transporter (mOAT1)[22][23]. This suggests that morin and its metabolites are actively handled by renal transporters during excretion.

Pharmacokinetic Parameters & Formulation Impact

The challenges of morin's low bioavailability have spurred research into advanced formulation strategies designed to enhance its absorption. These efforts provide valuable insight into the mechanisms limiting its uptake.

| Parameter | Morin Suspension | Morin-Loaded Mixed Micelles | Key Finding | Reference |

| Absolute Bioavailability | 0.4% | 11.2% | ~28-fold increase with formulation. | [10] |

| Mechanism of Enhancement | N/A | Increased intestinal permeation via P-gp inhibition and enhanced paracellular transport. | Formulation overcomes key absorption barriers. | [6][10][13] |

| Cmax (50 mg/kg, oral, rats) | 84.9 µM | - | Demonstrates rapid absorption but subject to extensive first-pass effect. | [15] |

| Pharmacokinetics | Non-linear | - | Conjugated metabolism becomes saturated at higher doses. | [15][16] |

These data clearly demonstrate that overcoming the dual challenges of poor solubility and P-gp-mediated efflux can dramatically improve morin's systemic exposure. Strategies such as mixed micelles[6][10][13], phospholipid complexes[11][12], and nanosuspensions[8] have all shown promise in preclinical models by enhancing solubility and modulating intestinal transport mechanisms.

Methodologies for In Vivo Assessment

To accurately characterize the bioavailability and metabolism of morin, robust and validated experimental protocols are essential.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard approach to determine the key pharmacokinetic parameters of morin following oral and intravenous administration.

Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of morin in a rat model.

Materials:

-

Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.

-

Morin compound.

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15).

-

Heparinized syringes for blood collection.

-

Microcentrifuge tubes.

-

Analytical equipment (HPLC or LC-MS/MS).

Methodology:

-

Animal Acclimatization & Fasting: Acclimatize cannulated rats for at least 24 hours. Fast animals overnight (12-18 hours) before dosing, with free access to water.

-

Group Allocation: Divide rats into two groups (n=5 per group):

-

Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

-

Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).

-

-

Dosing:

-

IV Group: Administer the morin solution as a bolus injection via the jugular vein cannula.

-

PO Group: Administer the morin suspension via oral gavage.

-

-

Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points.

-

IV Group: Pre-dose, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

PO Group: Pre-dose, 15, 30, 60, 90, 120, 240, 480, and 720 minutes post-dose.

-

-

Sample Processing:

-

Immediately transfer blood into heparinized microcentrifuge tubes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

-

-

Bioanalysis: Quantify the concentration of morin (and its major metabolites, if standards are available) in plasma samples using a validated HPLC or LC-MS/MS method[24][25][26].

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Causality and Self-Validation: This dual-route, cannulated model is a self-validating system. The IV administration data provides the benchmark for 100% bioavailability, against which the oral data is compared. This design directly accounts for systemic clearance, isolating the effects of absorption and first-pass metabolism on the oral bioavailability calculation.

Protocol: Quantification of Morin in Plasma by LC-MS/MS

Objective: To develop a sensitive and specific method for quantifying morin in rat plasma.

Methodology:

-

Standard Preparation: Prepare stock solutions of morin and an appropriate internal standard (IS) (e.g., quercetin) in methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples in blank plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for morin (e.g., m/z 301 -> 151) and the IS.

-

-

Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Conclusion and Future Directions

The in vivo bioavailability and metabolism of morin are characterized by poor aqueous solubility, low intestinal permeability, significant P-gp mediated efflux, and extensive first-pass metabolism. These factors collectively result in very low systemic exposure after oral administration, presenting a major obstacle to its clinical development. However, this challenge is not insurmountable.

The research clearly indicates that advanced formulation strategies targeting these specific barriers can dramatically enhance morin's bioavailability[27][28][29][30]. The development of nanocarriers, lipid-based systems, and co-administration with P-gp inhibitors are promising avenues. Future research should focus on:

-

Developing and optimizing oral formulations that can bypass or saturate first-pass metabolism.

-

Elucidating the specific role of gut microbial metabolites in the overall therapeutic activity of morin.

-

Conducting well-designed pharmacokinetic-pharmacodynamic (PK/PD) studies to correlate plasma concentrations of morin and its metabolites with in vivo efficacy.

By systematically addressing these pharmacokinetic hurdles, the scientific community can move closer to unlocking the full therapeutic potential of this promising natural compound.

References

-

Profound difference in pharmacokinetics between morin and its isomer quercetin in rats. Journal of Pharmacy and Pharmacology. [Link]

-

Choi, Y. A., et al. (2015). Enhanced oral bioavailability of morin administered in mixed micelle formulation with PluronicF127 and Tween80 in rats. PubMed. [Link]

-

Zhang, T., et al. (2015). Mechanism of enhanced oral absorption of morin by phospholipid complex based self-nanoemulsifying drug delivery system. PubMed. [Link]

- Morphine Analysis in Biological Samples: A Systematic Review.

-

Profound difference in pharmacokinetics between morin and its isomer quercetin in rats. ResearchGate. [Link]

-

Zhang, T., et al. (2015). Mechanism of Enhanced Oral Absorption of Morin by Phospholipid Complex Based Self-Nanoemulsifying Drug Delivery System. ACS Publications. [Link]

- Current methodologies to the analysis of morphine and its metabolites in biological matrices.

-

Enhanced Oral Bioavailability of Morin Administered in Mixed Micelle Formulation with PluronicF127 and Tween80 in Rats. ResearchGate. [Link]

-

Zhang, J., et al. (2021). Effect and underlying mechanism of morin on the pharmacokinetics of diclofenac sodium in rats. PubMed. [Link]

-

Li, G., et al. (2019). Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations. PubMed. [Link]

- Morin, a Flavonoid from Moraceae, Inhibits Cancer Cell Adhesion to Endothelial Cells and EMT by Down-regulating.

-

Proposed metabolic pathways of morinidazole in humans. ResearchGate. [Link]

-

Morin reduces breast cancer cell growth in a mouse model in vivo. ResearchGate. [Link]

-

Singh, B., et al. (2020). Amorphous nano morin outperforms native molecule in anticancer activity and oral bioavailability. PubMed. [Link]

-

Enhanced Oral Bioavailability of Morin Administered in Mixed Micelle Formulation with PluronicF127 and Tween80 in Rats. J-Stage. [Link]

-

Morin: A Comprehensive Review on Its Versatile Biological Activity and Associated Therapeutic Potential in Treating Cancers. ResearchGate. [Link]

-

Wu, M. J., et al. (2005). Pharmacokinetic and pharmacodynamic interactions of morin and cyclosporin. PubMed. [Link]

- Human Gut Microbiome: A Connecting Organ Between Nutrition, Metabolism, and Health.

-

Jin, Y. R., et al. (2014). Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB-231 partly through suppression of the Akt pathway. PubMed. [Link]

-

Microbial Metabolites Role in Gut Metabolism. MRC Jacksonville Beaches. [Link]

-

Exploring the Gut Microbiota: Key Insights Into Its Role in Obesity, Metabolic Syndrome, and Type 2 Diabetes. Oxford Academic. [Link]

-

Morin – Knowledge and References. Taylor & Francis. [Link]

-

Rajput, S. A., et al. (2021). Morin hydrate: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential. PubMed. [Link]

-

Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes. PMC - NIH. [Link]

-

Pharmacological activities of Morin validated in pre-clinical/clinical studies. ResearchGate. [Link]

-

Caselli, A., et al. (2016). Morin: A Promising Natural Drug. PubMed. [Link]

-

Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PMC - PubMed Central. [Link]

-

de Vos, W. M., & de Vos, E. A. (2015). The role of the gut microbiota in metabolic health. PubMed. [Link]

-

Morin combined with meropenem is a potent inhibitor of NDM-1 against NDM-1-producing E. coli. NIH. [Link]

-

Thursby, E., & Juge, N. (2017). Role of the gut microbiota in human nutrition and metabolism. PubMed. [Link]

-

Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

-

Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

- Overview of Morin and Its Complementary Role as an Adjuvant for Anticancer Agents.

-

Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

-

Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]

- Determination of methenamine in biological samples by gas-liquid chromatography.

-

Major metabolic pathways of morinidazole in humans. ResearchGate. [Link]

-

Wang, C. P., et al. (2010). Morin improves urate excretion and kidney function through regulation of renal organic ion transporters in hyperuricemic mice. PubMed. [Link]

-

(PDF) Detection of microRNAs in DNA Extractions for Forensic Biological Source Identification. ResearchGate. [Link]

-

Morin Improves Urate Excretion and Kidney Function through Regulation of Renal Organic Ion Transporters in Hyperuricemic Mice. University of Alberta Library. [Link]

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morin hydrate: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morin: A Promising Natural Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amorphous nano morin outperforms native molecule in anticancer activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced Oral Bioavailability of Morin Administered in Mixed Micelle Formulation with PluronicF127 and Tween80 in Rats [jstage.jst.go.jp]